molecular formula C26H28N4O5S B11632647 (6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11632647
M. Wt: 508.6 g/mol
InChI Key: WZIVOCKTIQZBPY-ICALIKLASA-N
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Description

(6Z)-6-({3-ETHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiadiazolo-Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Substituents: The ethoxy and methoxyphenoxy groups are introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct configuration and purity.

Industrial production methods would focus on optimizing these steps for scalability, yield, and cost-effectiveness. This may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

(6Z)-6-({3-ETHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common reagents and conditions for these reactions include mild temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication .

Comparison with Similar Compounds

Similar compounds include various thiadiazolo-pyrimidinone derivatives and other heterocyclic compounds with comparable structures. These compounds share some chemical properties but differ in their specific substituents and biological activities.

Properties

Molecular Formula

C26H28N4O5S

Molecular Weight

508.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O5S/c1-5-33-22-15-17(6-11-21(22)35-13-12-34-19-9-7-18(32-4)8-10-19)14-20-23(27)30-26(28-24(20)31)36-25(29-30)16(2)3/h6-11,14-16,27H,5,12-13H2,1-4H3/b20-14-,27-23?

InChI Key

WZIVOCKTIQZBPY-ICALIKLASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=C(C=C4)OC

Origin of Product

United States

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